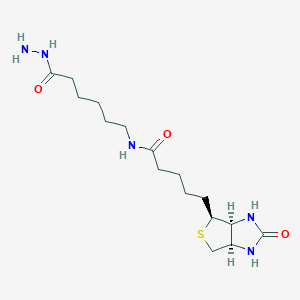
氮杂环丁烷-3-胺
描述
Azetidin-3-amine is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain due to the small ring size. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and reactivity.
科学研究应用
Azetidin-3-amine has numerous applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
Azetidin-3-amine can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .
Industrial Production Methods
Industrial production of azetidin-3-amine typically involves large-scale synthesis using efficient and cost-effective methods. The aza-Michael addition and alkylation methods mentioned above can be adapted for industrial-scale production, ensuring high yields and purity.
化学反应分析
Types of Reactions
Azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Azetidin-3-amine can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidin-3-one, while substitution reactions can produce a wide range of substituted azetidines .
作用机制
The mechanism of action of azetidin-3-amine involves its interaction with molecular targets through its amine group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is exploited in drug design to create molecules that can interact with specific biological targets .
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of azetidin-3-amine, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Oxetane: A four-membered ring containing an oxygen atom, used in similar applications as azetidine.
Uniqueness
Azetidin-3-amine is unique due to its specific amine functionality, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and drug development .
属性
IUPAC Name |
azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKMJDUXJFKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363972 | |
| Record name | Azetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-86-1 | |
| Record name | Azetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing N-unsubstituted azetidin-3-amines?
A1: N-unsubstituted azetidin-3-amines are valuable building blocks in organic synthesis, particularly in medicinal chemistry. They serve as key intermediates for the development of pharmaceuticals and other biologically active compounds. The presence of the reactive amino group at the 3-position of the azetidine ring allows for diverse chemical modifications, enabling the fine-tuning of desired biological activities. The research paper presents a novel and efficient method to synthesize these compounds using readily available starting materials and mild reaction conditions [].
Q2: What is the synthetic route described in the paper for obtaining azetidin-3-amines?
A2: The paper outlines a two-step synthesis of azetidin-3-amines starting from 1-azabicyclo[1.1.0]butanes. First, a ring-opening reaction occurs when the strained bicyclic compound reacts with hydrazoic acid (HN3) at low temperatures (0-5°C). This forms a 3-azidoazetidine intermediate []. Second, the azide group in the intermediate is reduced to an amine using hydrogen gas and a palladium catalyst (Pd/C), yielding the desired N-unsubstituted azetidin-3-amine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Butyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B9689.png)










